

An In-depth Technical Guide to m-PEG6-Amine: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Amine (methoxy-polyethylene glycol-amine) is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation, pharmaceutical research, and drug delivery systems. Its structure features a terminal methoxy group, a six-unit polyethylene glycol spacer, and a primary amine group. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The methoxy group provides a chemically inert cap, while the hydrophilic PEG chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules. The terminal amine allows for facile conjugation to a variety of functional groups, including carboxylic acids and activated esters. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of m-PEG6-Amine.

Core Chemical Properties

The physical and chemical properties of **m-PEG6-Amine** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.



Property	Value	References
CAS Number	184357-46-8	[1][2][3]
Molecular Formula	C13H29NO6	[1][2][3]
Molecular Weight	295.38 g/mol	[1]
Appearance	Colorless to light yellow liquid/oil	
Purity	Typically >95%	[1][2]
Boiling Point	368.5 ± 37.0 °C at 760 mmHg	[3]
Density	1.036 ± 0.06 g/cm ³	[3]
Solubility	Soluble in Water, DMSO, DMF, Dichloromethane (DCM), THF, Acetonitrile	[2]
Storage Conditions	Store at -20°C or 4°C, protect from light. Moisture-sensitive.	[2][3]

Key Applications in Research and Drug Development

m-PEG6-Amine is a versatile linker used in several advanced applications:

- PROTACs (Proteolysis Targeting Chimeras): It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[4]
 [5]
- Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADC linkers to improve the solubility and pharmacokinetic properties of the conjugate.[4][6]
- PEGylation: The process of attaching PEG chains to therapeutic proteins, peptides, or small molecules to enhance their water solubility, increase their in-vivo stability, and reduce their immunogenicity.[5]



• Surface Modification: Used to functionalize nanoparticles, quantum dots, and other surfaces to reduce non-specific protein binding and improve biocompatibility.

Experimental Protocols

The primary amine group of **m-PEG6-Amine** is nucleophilic and readily reacts with various functional groups. Below are detailed methodologies for common conjugation reactions.

Protocol 1: Amide Coupling to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is widely used to conjugate **m-PEG6-Amine** to proteins (via aspartic or glutamic acid residues) or other molecules containing a carboxyl group.

Materials:

- m-PEG6-Amine
- Carboxylic acid-containing molecule (e.g., protein, small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

• Reagent Preparation:



- Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
- Dissolve the carboxylic acid-containing molecule in Activation Buffer.
- Dissolve m-PEG6-Amine in Conjugation Buffer or an appropriate organic solvent like DMF or DMSO.
- Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water immediately before use.
- Activation of Carboxylic Acid:
 - Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved carboxylic acidcontaining molecule.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
 This reaction forms a semi-stable amine-reactive NHS ester.
- Conjugation with **m-PEG6-Amine**:
 - Immediately add a 10- to 50-fold molar excess of the m-PEG6-Amine solution to the activated molecule.
 - If the activation was performed at a lower pH, adjust the reaction pH to 7.2-8.0 by adding
 Conjugation Buffer to facilitate the reaction with the amine.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- · Quenching:
 - To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
- Purification:



 Remove unreacted m-PEG6-Amine and other reagents by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

Protocol 2: Reaction with Activated NHS Esters

This is a more direct approach where **m-PEG6-Amine** reacts with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

- m-PEG6-Amine
- NHS ester-functionalized molecule
- Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
- Anhydrous DMF or DMSO
- Quenching solution (e.g., Tris or glycine)

Procedure:

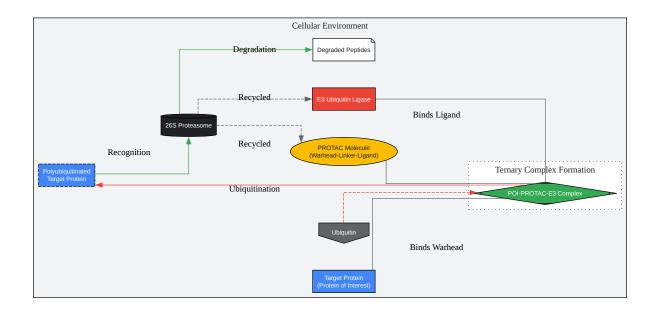
- Reagent Preparation:
 - Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
 - Dissolve the m-PEG6-Amine in the Reaction Buffer. A molar excess (typically 1.1 to 2 equivalents) of the amine is used.
- Conjugation Reaction:
 - Add the dissolved NHS ester to the m-PEG6-Amine solution while stirring. The final
 concentration of the organic solvent should ideally not exceed 10% of the total reaction
 volume.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The reaction progress can be monitored by LC-MS or TLC.[4][7]
- Quenching and Purification:



- Quench any unreacted NHS ester by adding an amine-containing buffer like Tris.
- Purify the final conjugate using standard techniques such as column chromatography, dialysis, or HPLC to remove excess reagents.

Visualization of a Key Workflow

The following diagram illustrates the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a key application where a flexible linker like **m-PEG6-Amine** is essential.





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